3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core substituted with a 4-chloroanilino group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a Michael addition reaction, where a suitable enone reacts with a nucleophile.
Substitution with 4-Chloroanilino Group:
Substitution with 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexenone core to a cyclohexane derivative.
Substitution: Both the 4-chloroanilino and 4-methoxyphenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone
- 3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone
- 3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone
Uniqueness
3-[(4-Chlorophenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both a 4-chloroanilino group and a 4-methoxyphenyl group on a cyclohexenone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
333307-80-5 |
---|---|
Molecular Formula |
C19H18ClNO2 |
Molecular Weight |
327.8g/mol |
IUPAC Name |
3-(4-chloroanilino)-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18ClNO2/c1-23-19-8-2-13(3-9-19)14-10-17(12-18(22)11-14)21-16-6-4-15(20)5-7-16/h2-9,12,14,21H,10-11H2,1H3 |
InChI Key |
YYJXHDLLOKULQF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.